Cas no 218797-72-9 (4-bromo-2-chloro-6-fluoroBenzonitrile)
4-bromo-2-chloro-6-fluoroBenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-chloro-6-fluoroBenzonitrile
- FS-6618
- MFCD18917162
- SY356275
- SCHEMBL18305809
- F85669
- AKOS027323795
- CS-0146242
- 218797-72-9
- DTXSID80693217
- DB-066652
-
- MDL: MFCD18917162
- Inchi: 1S/C7H2BrClFN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
- InChI Key: XNAXVVULCOGFOZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C#N)=C(C=1)Cl)F
Computed Properties
- Exact Mass: 232.90432g/mol
- Monoisotopic Mass: 232.90432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 23.8Ų
4-bromo-2-chloro-6-fluoroBenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069446-1g |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 95% | 1g |
£365.00 | 2022-03-01 | |
| Alichem | A019094066-1g |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 95% | 1g |
$745.56 | 2023-09-02 | |
| Ambeed | A599355-100mg |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 98% | 100mg |
$96.0 | 2024-07-28 | |
| Ambeed | A599355-250mg |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 98% | 250mg |
$239.0 | 2024-07-28 | |
| Ambeed | A599355-1g |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 98% | 1g |
$680.0 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1252033-100mg |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 98% | 100mg |
$160 | 2024-06-06 | |
| Crysdot LLC | CD12095537-1g |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 95+% | 1g |
$711 | 2024-07-24 | |
| Crysdot LLC | CD12095537-5g |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 95+% | 5g |
$2079 | 2024-07-24 | |
| A2B Chem LLC | AX16708-250mg |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 98% | 250mg |
$380.00 | 2024-04-20 | |
| A2B Chem LLC | AX16708-1g |
4-Bromo-2-chloro-6-fluorobenzonitrile |
218797-72-9 | 98% | 1g |
$756.00 | 2024-04-20 |
4-bromo-2-chloro-6-fluoroBenzonitrile Suppliers
4-bromo-2-chloro-6-fluoroBenzonitrile Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jason Wan Lab Chip, 2020,20, 4528-4538
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-bromo-2-chloro-6-fluoroBenzonitrile
Comprehensive Analysis of 4-Bromo-2-Chloro-6-Fluorobenzonitrile (CAS No. 218797-72-9)
4-Bromo-2-chloro-6-fluorobenzonitrile (CAS No. 218797-72-9) is a halogen-substituted benzonitrile derivative widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring bromo, chloro, and fluoro functional groups, enables precise reactivity in cross-coupling reactions, making it a critical building block for heterocyclic compounds and active pharmaceutical ingredients (APIs). The compound’s high purity (>98%) and stability under inert conditions align with industry demands for sustainable chemistry and green synthesis methodologies.
Recent trends highlight growing interest in 4-bromo-2-chloro-6-fluorobenzonitrile as a precursor for OLED materials and liquid crystal displays (LCDs), addressing the surge in demand for energy-efficient electronics. Researchers also explore its role in photoredox catalysis and C-H activation reactions, topics frequently searched in academic databases like SciFinder and Reaxys. The compound’s electron-withdrawing properties enhance its utility in designing non-linear optical (NLO) materials, a hotspot in nanotechnology forums.
From an industrial perspective, CAS 218797-72-9 is pivotal in optimizing batch process scalability, a common query among chemical engineers. Its compatibility with microwave-assisted synthesis (another trending keyword) reduces reaction times by 40–60%, as noted in recent ACS Sustainable Chemistry publications. Environmental concerns drive innovations in waste minimization during its production, aligning with REACH compliance standards—a frequent search term among regulatory professionals.
Analytical characterization of 4-bromo-2-chloro-6-fluorobenzonitrile typically involves GC-MS, HPLC, and NMR spectroscopy, techniques often queried by quality control specialists. The compound’s crystallographic data (available in the Cambridge Structural Database) reveals a planar aromatic ring with bond angles optimized for π-stacking interactions, explaining its efficacy in supramolecular chemistry applications.
Market insights indicate rising procurement of halogenated benzonitriles for antiviral drug development, particularly targeting RNA polymerase inhibitors—a trending topic since 2020. Suppliers emphasize just-in-time delivery and ISO-certified packaging to meet global demand, while patents filed in 2023 highlight novel purification techniques to achieve sub-ppm metal impurities, crucial for battery electrolyte additives.
In summary, 4-bromo-2-chloro-6-fluorobenzonitrile (CAS 218797-72-9) bridges academic innovation and industrial applications, with its versatility reflected in high-impact journals and pilot-scale production case studies. Its alignment with circular economy principles and atom-efficient synthesis positions it as a compound of enduring relevance in modern chemistry.
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